Boc-3-(4-thiazolyl)-DL-alanine

Peptide Chemistry Drug Discovery Combinatorial Chemistry

This racemic, Boc-protected amino acid solves the high cost and supply bottleneck of enantiopure thiazole precursors in early-stage discovery. The DL mixture enables large-scale, high-throughput peptide library screening without the prohibitive expense of chiral synthesis. • Cost-Effective Screening: Racemic form slashes upfront costs vs. enantiopure D- or L- forms, reserving chiral synthesis for lead optimization. • SPPS-Ready Solubility: Readily dissolves in DMF, ensuring reliable automated solid-phase peptide synthesis protocols. • Key Metallopeptide Precursor: Direct building block for thiazolium salts used in bioactive gold(I) and silver(I) N-heterocyclic carbene (NSHC) complexes.

Molecular Formula C11H16N2O4S
Molecular Weight 272.32 g/mol
CAS No. 119378-93-7
Cat. No. B038158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(4-thiazolyl)-DL-alanine
CAS119378-93-7
Molecular FormulaC11H16N2O4S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O
InChIInChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyRVXBTZJECMMZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(4-thiazolyl)-DL-alanine Overview


Boc-3-(4-thiazolyl)-DL-alanine (CAS 119378-93-7), also known as Boc-DL-4-thiazolylalanine or Boc-DL-Tza-OH, is a racemic, Boc-protected non-proteinogenic amino acid derivative. It features a 4-thiazolyl side chain, imparting unique electronic and steric properties for peptide modification and medicinal chemistry. Its molecular formula is C11H16N2O4S with a molecular weight of 272.32 g/mol . The Boc group provides temporary amine protection for standard peptide coupling strategies, making it a standard building block for introducing thiazole moieties into peptides and small molecules .

Why Substituting Boc-3-(4-thiazolyl)-DL-alanine Fails


While Boc-3-(4-thiazolyl)-DL-alanine is a standard building block, its substitution with other Boc-protected amino acids (e.g., Boc-Ala-OH, Boc-Phe-OH) or even closely related heterocyclic analogs (e.g., Boc-2-thiazolylalanine, Boc-pyridylalanine) is not trivial. The 4-thiazolyl ring's unique electronic nature, as an aromatic, sulfur-containing heterocycle with a specific nitrogen placement, directly impacts peptide conformation, metal-binding affinity, and biological activity [1]. Simple replacement with a non-heterocyclic or differently positioned heterocyclic analog can lead to a loss of target binding affinity, altered pharmacokinetics, or failed metal complexation, particularly in applications requiring N,S-heterocyclic carbene (NSHC) formation [1]. The racemic (DL) nature of this compound is also a critical differentiator, offering a distinct advantage in cost and initial screening workflows compared to more expensive, enantiomerically pure forms .

Boc-3-(4-thiazolyl)-DL-alanine vs. Closest Analogs


Cost & Workflow Advantage of the DL Racemate

In initial screening and method development stages, Boc-3-(4-thiazolyl)-DL-alanine provides a significant cost and logistical advantage over its enantiomerically pure counterparts, Boc-3-(4-thiazolyl)-L-alanine (CAS 119434-75-2) and Boc-3-(4-thiazolyl)-D-alanine (CAS 134107-69-0). This is a direct procurement and workflow differentiation .

Peptide Chemistry Drug Discovery Combinatorial Chemistry

4-Thiazolyl Ring: Electronic and Conformational Properties

The 4-thiazolyl side chain confers distinct conformational and electronic properties compared to standard aliphatic or simple aromatic amino acids. This class-level inference is based on the fundamental properties of the thiazole ring [1].

Peptidomimetics Structure-Activity Relationship Conformational Analysis

Solubility Advantage of Boc Protection

Boc-3-(4-thiazolyl)-DL-alanine exhibits enhanced solubility in organic solvents commonly used for peptide synthesis compared to its unprotected, zwitterionic counterpart, 3-(4-thiazolyl)-DL-alanine. This is a direct and quantifiable improvement in workflow practicality .

Solid-Phase Peptide Synthesis SPPS Reagent Compatibility

LogP Comparison: Thiazole vs. Non-Heterocyclic Amino Acids

Computational predictions indicate that Boc-3-(4-thiazolyl)-DL-alanine has moderate lipophilicity, which can be a key differentiator in designing peptide-based drug candidates where oral bioavailability or cell permeability is a concern. This is a class-level inference based on predicted physicochemical properties .

Drug Design ADME Lipophilicity

Boc-3-(4-thiazolyl)-DL-alanine: Key Applications


High-Throughput Peptide Library Synthesis

The cost-effective nature of the racemic DL mixture, as highlighted in the procurement comparison, makes Boc-3-(4-thiazolyl)-DL-alanine the preferred building block for generating diverse peptide libraries in high-throughput screening. Researchers can synthesize hundreds of variants incorporating the thiazole moiety without the prohibitive expense of enantiopure materials, reserving chiral synthesis for only the most promising 'hit' compounds [1].

SPPS Method Development for Thiazole Peptides

The solubility of Boc-3-(4-thiazolyl)-DL-alanine in DMF, as demonstrated in the solubility comparison, makes it a robust and reliable starting point for developing and optimizing SPPS protocols for thiazole-containing peptides. This avoids the solubility challenges and potential side reactions associated with using the unprotected amino acid directly [1].

NSHC Peptide Metal Complex Synthesis

This compound is a direct precursor to thiazolium salts used for generating N,S-heterocyclic carbene (NSHC) ligands. As demonstrated in the peer-reviewed literature, peptides containing thiazolylalanine can be used to form novel gold(I) and silver(I) complexes with promising cytotoxic activity. Boc-3-(4-thiazolyl)-DL-alanine provides a convenient entry point for synthesizing these metallopeptides and exploring their anticancer potential [1].

SAR Around Thiazole Core

The unique conformational and electronic properties of the 4-thiazolyl ring, as inferred from class-level analysis, make this compound valuable for SAR studies. By incorporating it into a lead peptide or small molecule, researchers can probe the impact of the thiazole's aromaticity, sulfur atom, and hydrogen-bonding capabilities on target binding affinity and selectivity, providing data unobtainable with standard aliphatic or carbocyclic aromatic amino acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-3-(4-thiazolyl)-DL-alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.